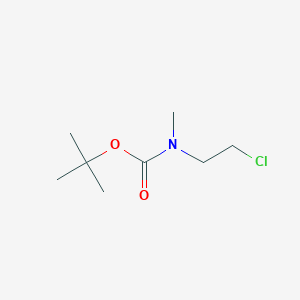

tert-butyl N-(2-chloroethyl)-N-methylcarbamate

CAS No.: 220074-38-4

Cat. No.: VC3394969

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220074-38-4 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate |

| Standard InChI | InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 |

| Standard InChI Key | VQFOCOGVVYWWRJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CCCl |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCl |

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

tert-butyl N-(2-chloroethyl)-N-methylcarbamate is unambiguously identified through several standardized chemical identifiers that facilitate accurate referencing and database documentation. The compound's primary identification parameters include:

| Parameter | Value |

|---|---|

| CAS Registry Number | 220074-38-4 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | tert-butyl N-(2-chloroethyl)-N-methylcarbamate |

| Alternative Names | tert-butyl 2-chloroethyl(methyl)carbamate; 2-Methyl-2-propanyl (2-chloroethyl)methylcarbamate; Carbamic acid, N-(2-chloroethyl)-N-methyl-, 1,1-dimethylethyl ester |

The compound is systematically identified using standardized chemical notation systems that enable precise structural representation and database integration :

-

Standard InChI: InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3

-

Standard InChIKey: VQFOCOGVVYWWRJ-UHFFFAOYSA-N

-

SMILES Notation: CC(C)(C)OC(=O)N(C)CCCl

Molecular Structure

The molecule contains several key structural features that define its chemical behavior:

-

A carbamate functional group (-N-C(=O)-O-) that serves as the core structural element

-

A tertiary nitrogen with two substituents: a methyl group and a 2-chloroethyl chain

-

A tert-butyl group attached to the oxygen of the carbamate function, forming an ester

-

A terminal chlorine atom on the ethyl chain that provides a reactive site for nucleophilic substitution

This structural arrangement creates a molecule with both nucleophilic and electrophilic sites, contributing to its versatility in chemical synthesis applications. The tert-butyl group serves as a protecting group for the carbamate functionality, allowing for selective chemical transformations while maintaining structural integrity of the protected portion.

Physical and Chemical Properties

Physical Properties

tert-butyl N-(2-chloroethyl)-N-methylcarbamate exhibits physical properties that are characteristic of its molecular weight and functional group composition. The key physical parameters are compiled in the following table:

These physical properties reflect the compound's moderate molecular weight and the presence of both polar functional groups (carbamate) and non-polar components (tert-butyl group), resulting in a balanced lipophilicity as indicated by its LogP value of 2.20 .

Chemical Reactivity

The chemical reactivity of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is dictated by its functional groups, with several potential reaction sites:

-

The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to deprotection

-

The chloroethyl moiety provides a site for nucleophilic substitution reactions

-

The tert-butyl group can be cleaved under acidic conditions, revealing the carbamic acid

-

The tertiary nitrogen can participate in various transformations depending on reaction conditions

Research findings suggest this compound may serve as an intermediate in synthesis pathways involving nitrogen-containing functional groups. Based on related chemistry described in available sources, the compound could potentially be involved in aminochlorination reactions and serve as a precursor to various nitrogen-containing derivatives .

Synthesis and Preparation Methods

Related Chemistry

According to research findings, compounds with similar structural features are utilized in Fe-catalyzed amination reactions. A related publication describes "the scalable syntheses of nine novel, versatile aminating reagents bearing medicinally relevant substitution patterns" .

The development of N-alkylaminochlorination reactions has been documented, with specific catalytic systems employing iron and scandium catalysts. These reactions have been shown to be applicable on preparative scales, producing gram amounts of related 2-chloroamine compounds .

Research indicates that N,N-dialkylamine reagents with structures similar to the target compound can be employed in processes installing medicinally important cyclic amines, such as morpholine and piperazine derivatives, in good yields .

Applications and Research Utility

| Supplier | Product Code | Purity | Package Size | Price (if available) |

|---|---|---|---|---|

| Apollo Scientific Ltd | APOH32581DFE | Not specified | 1 g | €159.90 |

| Ambeed | Not specified | 95% | Various sizes | $118.83 (specific size not indicated) |

The relatively high price point suggests this is a specialty research chemical produced in limited quantities, consistent with its specialized research applications rather than bulk industrial use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume